![molecular formula C13H17NO5 B13021781 tert-Butyl (6-methoxybenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B13021781.png)
tert-Butyl (6-methoxybenzo[d][1,3]dioxol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(6-methoxybenzo[d][1,3]dioxol-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a methoxybenzo[d][1,3]dioxole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(6-methoxybenzo[d][1,3]dioxol-4-yl)carbamate typically involves the reaction of 6-methoxybenzo[d][1,3]dioxole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for tert-Butyl(6-methoxybenzo[d][1,3]dioxol-4-yl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(6-methoxybenzo[d][1,3]dioxol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride can facilitate substitution reactions.
Major Products
Oxidation: Formation of 6-hydroxybenzo[d][1,3]dioxol-4-yl)carbamate.
Reduction: Formation of tert-butyl(6-methoxybenzo[d][1,3]dioxol-4-yl)amine.
Substitution: Formation of various tert-butyl(6-methoxybenzo[d][1,3]dioxol-4-yl) derivatives depending on the substituent used.
Scientific Research Applications
tert-Butyl(6-methoxybenzo[d][1,3]dioxol-4-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and other diseases.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of tert-Butyl(6-methoxybenzo[d][1,3]dioxol-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways involved would vary based on the biological context and the specific target being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(5-bromobenzo[d][1,3]dioxol-4-yl)carbamate
- tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate
Uniqueness
tert-Butyl(6-methoxybenzo[d][1,3]dioxol-4-yl)carbamate is unique due to the presence of the methoxy group at the 6-position of the benzo[d][1,3]dioxole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H17NO5 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
tert-butyl N-(6-methoxy-1,3-benzodioxol-4-yl)carbamate |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(15)14-9-5-8(16-4)6-10-11(9)18-7-17-10/h5-6H,7H2,1-4H3,(H,14,15) |
InChI Key |
AWFMDMFJPZSLJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=CC(=C1)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Aminomethyl)benzo[d]thiazol-2-amine](/img/structure/B13021706.png)
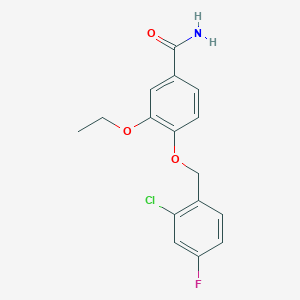
![N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B13021711.png)
![2-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13021717.png)
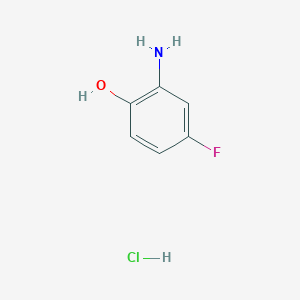
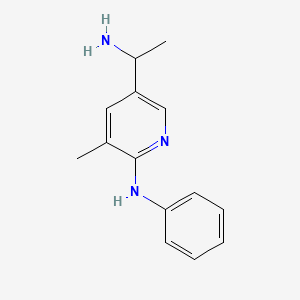
![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B13021733.png)
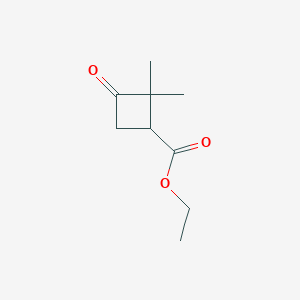
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylicacid](/img/structure/B13021736.png)
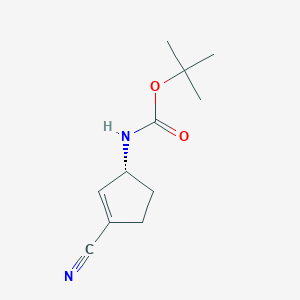
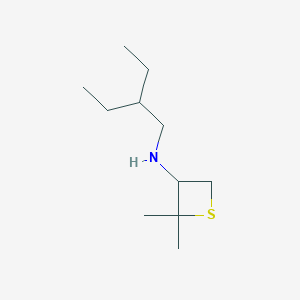
![7'-Chloro-3',4'-dihydro-1'H-spiro[oxane-4,2'-quinoxaline]-3'-one](/img/structure/B13021755.png)

![2-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13021773.png)
